molecular formula C12H9Cl2NO3 B575563 Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate CAS No. 159427-17-5

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B575563
CAS No.: 159427-17-5
M. Wt: 286.108
InChI Key: WAKCEBZISBIMLL-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions to facilitate the formation of the isoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring or the phenyl group.

Scientific Research Applications

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: Similar structure but with a single chlorine atom.

    Ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate: Fluorine atoms instead of chlorine.

    Ethyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate: Methyl groups instead of chlorine.

Uniqueness

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The dichlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCEBZISBIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743429
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159427-17-5
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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